molecular formula C16H20N2O4S B3938623 N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3938623
M. Wt: 336.4 g/mol
InChI Key: KJDPUCWYURIFRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF-DMA is a novel small molecule that has been synthesized using a specific method, and it has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit potential therapeutic applications in scientific research. Several studies have investigated the effects of N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in various disease models. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is complex and not fully understood. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to interact with various molecular targets, including histone deacetylases (HDACs), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and reactive oxygen species (ROS). N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to inhibit HDAC activity, which leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been found to inhibit NF-κB activity, which reduces the production of pro-inflammatory cytokines. Additionally, N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to reduce oxidative stress by scavenging ROS.
Biochemical and Physiological Effects
N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit unique biochemical and physiological effects. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce the production of pro-inflammatory cytokines by inhibiting NF-κB activity. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is also stable in aqueous solutions, which makes it suitable for use in cell culture experiments. However, N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has limitations as well. It is a complex molecule that requires expertise in organic chemistry for its synthesis. N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is also relatively expensive, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the investigation of its potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Another potential direction is the development of more efficient synthesis methods for N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide to reduce its cost and increase its availability for research. Additionally, the mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

properties

IUPAC Name

2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-12-6-7-14(9-13(12)2)18(23(3,20)21)11-16(19)17-10-15-5-4-8-22-15/h4-9H,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDPUCWYURIFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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